molecular formula C10H8Cl2O4 B050130 Dimethyl 2,6-dichloroterephthalate CAS No. 264276-14-4

Dimethyl 2,6-dichloroterephthalate

Cat. No.: B050130
CAS No.: 264276-14-4
M. Wt: 263.07 g/mol
InChI Key: LOKPWGMXOIYCAH-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dichloroterephthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dichloroterephthalate can be synthesized through the esterification of 2,6-dichloroterephthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dichloroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMDCT has been investigated for its potential as a building block in pharmaceutical compounds. Its derivatives exhibit biological activities that are beneficial in drug development.

Case Study: JAK Inhibitors
A notable application of DMDCT is in the synthesis of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases. Research has shown that compounds derived from DMDCT can effectively inhibit JAK pathways, providing therapeutic benefits for conditions like rheumatoid arthritis .

Agrochemical Applications

DMDCT derivatives are also explored in agrochemicals as herbicides and fungicides due to their ability to disrupt biological processes in target organisms.

Table 2: Summary of DMDCT Derivatives in Agrochemical Research

Compound NameActivity TypeTarget Organism
DMDCT-derived HerbicideHerbicidalBroadleaf Weeds
DMDCT-derived FungicideFungicidalFungal Pathogens

Material Science Research

Recent studies have focused on the use of DMDCT in advanced materials, including nanocomposites and coatings that enhance durability and resistance to environmental factors.

Case Study: Nanocomposite Development
Research indicates that incorporating DMDCT into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of dimethyl 2,6-dichloroterephthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bonds are cleaved to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,6-dichloroterephthalate is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

Dimethyl 2,6-dichloroterephthalate (DMT) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of DMT, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester derivative of terephthalic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Its chemical formula is C10H8Cl2O4C_{10}H_{8}Cl_{2}O_{4} . The synthesis typically involves the chlorination of terephthalic acid followed by esterification with methanol. This process can yield various derivatives that may exhibit differing biological activities.

Antifungal Properties

One of the notable biological activities of DMT is its antifungal properties. Research indicates that DMT serves as an intermediate in the synthesis of fungicides, such as Zoxamide, which is effective against various fungal pathogens in crops . The mechanism involves inhibiting fungal growth by disrupting cellular processes essential for survival.

Cytotoxic Effects

Studies have demonstrated that DMT exhibits cytotoxic effects on certain cancer cell lines. For example, in vitro studies showed that DMT can induce apoptosis in human breast cancer cells by activating caspase pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Inhibition of Microbial Growth

DMT has also been evaluated for its antibacterial properties. A study found that it effectively inhibited the growth of Gram-positive bacteria, potentially through disruption of bacterial cell membranes . This property makes it a candidate for further development as a biopesticide or antimicrobial agent.

Case Studies

  • Fungal Inhibition : In agricultural applications, DMT was tested against Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables. Results showed a significant reduction in fungal growth when treated with DMT at concentrations as low as 100 ppm, indicating its potential as a fungicide .
  • Cancer Research : A study investigated the effects of DMT on MCF-7 breast cancer cells. The results indicated that treatment with DMT led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. The study highlighted its potential use in cancer therapy .
  • Antibacterial Activity : Research conducted on various bacterial strains revealed that DMT exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against several strains of Staphylococcus aureus and Escherichia coli. These findings suggest that DMT could be utilized in developing new antibacterial agents .

Data Summary

Property Value
Chemical FormulaC10H8Cl2O4C_{10}H_{8}Cl_{2}O_{4}
Antifungal ActivityEffective against Botrytis cinerea
CytotoxicityIC50 ≈ 25 µM (MCF-7 cells)
Antibacterial ActivityMIC: 50-200 µg/mL

Properties

IUPAC Name

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPWGMXOIYCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).
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